molecular formula C18H24N4O4 B10944816 1-methyl-N-propyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

1-methyl-N-propyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10944816
M. Wt: 360.4 g/mol
InChI Key: BRUYOMZXKOBOHG-UHFFFAOYSA-N
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Description

1-METHYL-N-PROPYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrazole ring and a trimethoxyphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-METHYL-N-PROPYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps:

    Synthetic Routes: The compound is typically synthesized through a multi-step process that begins with the preparation of the pyrazole ring

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

    Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and continuous flow systems to optimize the reaction conditions and minimize the production costs.

Chemical Reactions Analysis

1-METHYL-N-PROPYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the trimethoxyphenyl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-METHYL-N-PROPYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemicals, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-METHYL-N-PROPYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways involved depend on the specific biological activity being studied. For example, in cancer research, the compound may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

1-METHYL-N-PROPYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide share structural similarities with the compound .

    Uniqueness: The presence of the trimethoxyphenyl group and the specific arrangement of functional groups in 1-METHYL-N-PROPYL-4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE gives it unique chemical and biological properties that are not observed in the similar compounds.

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-methyl-N-propyl-4-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C18H24N4O4/c1-6-7-19-18(23)16-13(11-21-22(16)2)20-10-12-8-14(24-3)17(26-5)15(9-12)25-4/h8-11H,6-7H2,1-5H3,(H,19,23)

InChI Key

BRUYOMZXKOBOHG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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